Methyltetrazine-PEG4-Maleimide
Description
Principles and Advantages of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition in Bioconjugation
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of modern bioorthogonal chemistry and the primary reaction mechanism involving the tetrazine moiety of Methyltetrazine-PEG4-Maleimide. creative-biolabs.comrsc.org This reaction is a type of [4+2] cycloaddition between an electron-deficient diene, such as a tetrazine, and an electron-rich dienophile, like a strained alkene or alkyne. creative-biolabs.comresearchgate.net The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which releases a nitrogen molecule and forms a stable dihydropyridazine (B8628806) product that can further oxidize to a pyridazine. creative-biolabs.comrsc.org
The IEDDA reaction offers several key advantages that make it exceptionally well-suited for bioconjugation:
Unmatched Kinetics: It is recognized as the fastest known bioorthogonal reaction, with rates that can be thousands of times faster than other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgresearchgate.net This allows for efficient labeling even at the low concentrations typical of biomolecules within a cell. rsc.org
Excellent Biocompatibility: The reaction proceeds efficiently in aqueous environments, across a range of physiological pH values, and does not require a catalyst, making it highly compatible with live cells and even whole organisms. creative-biolabs.comrsc.org
High Selectivity: The tetrazine and its dienophile partner exhibit exceptional chemical selectivity, reacting rapidly with each other while ignoring the multitude of other functional groups present in a biological milieu. creative-biolabs.com
Orthogonality: The IEDDA reaction is orthogonal to many other bioorthogonal reactions, meaning it can be used in conjunction with other labeling strategies without interference. researchgate.netrsc.org
Design Rationale and Functional Significance of the this compound Scaffold in Modern Research Reagents
The structure of this compound is a testament to rational chemical design, where each component is chosen for a specific function. chemimpex.com
Methyltetrazine: This moiety is the "bioorthogonal handle" that participates in the IEDDA reaction. chemimpex.commedchemexpress.com The methyl group on the tetrazine ring provides a balance of stability and reactivity, making it a reliable component for bioorthogonal labeling. medium.com It enables rapid and highly selective covalent bond formation with molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO). medchemexpress.comaxispharm.com
Maleimide (B117702) Group: The maleimide is a thiol-reactive functional group. cd-bioparticles.net It reacts specifically and efficiently with free sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. cd-bioparticles.net This allows for the specific attachment of the methyltetrazine-PEG4 linker to proteins, antibodies, or other thiol-containing molecules, forming a stable thioether bond. cd-bioparticles.net
This trifunctional design allows for a two-step conjugation strategy. First, a biomolecule of interest (e.g., an antibody) is modified with the maleimide end of the linker via its cysteine residues. Then, this newly tetrazine-functionalized antibody can be reacted with a second molecule (e.g., a drug or an imaging agent) that has been tagged with a strained alkene, all orchestrated through the highly efficient IEDDA reaction. chemimpex.comresearchgate.net
Overview of Key Research Trajectories and Applications of this compound
The unique properties of this compound have positioned it as a versatile reagent in a wide array of research applications. chemimpex.com
Targeted Drug Delivery: A major application is in the development of antibody-drug conjugates (ADCs) and other targeted therapies. chemimpex.comcreative-biolabs.com Researchers can link potent therapeutic agents to targeting molecules like antibodies, directing the therapy specifically to diseased cells (e.g., cancer cells) and minimizing off-target side effects. chemimpex.comcreative-biolabs.com It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which utilize the cell's own protein degradation machinery to eliminate target proteins. medchemexpress.comtargetmol.com
In Vivo Imaging: The ability to perform rapid and specific labeling in living systems makes this reagent invaluable for molecular imaging. frontiersin.orgchemimpex.com By conjugating imaging agents (e.g., fluorescent dyes or PET isotopes) to biomolecules, researchers can visualize and track biological processes in real-time within live cells and animals, providing crucial insights into disease progression and treatment response. chemimpex.comcreative-biolabs.com
Biomolecule Labeling and Tracking: It is widely used as a research tool to label and study proteins, peptides, and other biomolecules. chemimpex.commedium.com This allows for the investigation of protein interactions, cellular trafficking, and other dynamic biological processes. chemimpex.com
Materials Science: The principles of bioorthogonality are also being applied to materials science for the creation of functional polymers and hydrogels for biomedical applications. axispharm.com
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C24H30N6O7 | chemimpex.comcd-bioparticles.net |
| Molecular Weight | 514.53 g/mol | chemimpex.comcd-bioparticles.net |
| Appearance | Red crystalline solid | chemimpex.com |
| Purity | ≥ 95% (HPLC) | chemimpex.comcd-bioparticles.net |
| CAS Number | 1802908-02-6 | cd-bioparticles.netscbt.com |
| Storage Conditions | Store at -10 °C, desiccate | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O7/c1-18-26-28-24(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-9-25-21(31)8-10-30-22(32)6-7-23(30)33/h2-7H,8-17H2,1H3,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUPJJPNNSKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyltetrazine Peg4 Maleimide
Approaches to the Synthesis of Methyltetrazine Moieties for Bioconjugation
The synthesis of the methyltetrazine core is a foundational step in building the crosslinker. The tetrazine ring system is responsible for the bioorthogonal reactivity, participating in inverse-electron-demand Diels-Alder (iEDDA) reactions. medchemexpress.comrsc.org A common strategy for creating substituted tetrazines for bioconjugation involves the cyclocondensation of nitriles and hydrazines. smolecule.com
One documented pathway begins with a protected amino acid, such as Cbz-protected asparagine. nih.gov The synthesis proceeds through several key transformations, as detailed in the table below.
Table 1: Synthetic Route to a Methyltetrazine Moiety from a Protected Amino Acid
| Step | Reaction | Reagents | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | Dehydration | N,N'-dicyclohexylcarbodiimide (DCC) | Cbz-protected asparagine nitrile | Converts the side-chain amide to a nitrile, a precursor for the tetrazine ring. | nih.gov |
| 2 | Tetrazine Formation | 3-Mercaptopropionic acid, hydrazine (B178648) hydrate, acetonitrile | Dihydrotetrazine intermediate | Forms the core heterocyclic ring structure through a catalyzed reaction with the nitrile. | nih.gov |
This method yields a methyltetrazine group integrated into an amino acid scaffold, which can then be coupled to other components. The methyl group on the tetrazine ring provides a balance of stability and reactivity for bioconjugation applications. nih.gov
Methodologies for the Preparation of PEGylated Maleimide (B117702) Components
Several methods exist for creating these components, often starting with a PEG chain that has reactive handles, such as amino or hydroxyl groups.
Table 2: Selected Methodologies for PEG-Maleimide Synthesis
| Starting Material | Key Reagents | Intermediate/Product | Description | Reference |
|---|---|---|---|---|
| Multi-arm PEG-tosylate | 1. Ammonia water2. Maleic anhydride (B1165640) | 1. Multi-arm PEG-NH22. PEG-maleamic acid | The tosylate is first converted to a primary amine, which then reacts with maleic anhydride to form a maleamic acid. This acid is later cyclized to form the maleimide. | google.com |
| H2N-PEG4-NHBoc | Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | Mal-PEG4-NHBoc | An amine-terminated PEG linker (with one end protected by a Boc group) is reacted directly to form the maleimide moiety. | nih.gov |
| Furan-protected maleimide alcohol | 4,4'-dithiodibutyric acid | Maleimide disulfide-terminated PEG polymer | An esterification reaction links the protected maleimide to a diacid, which is then coupled to a PEG chain. The furan (B31954) protection is removed in a final step. | researchgate.net |
The choice of method depends on the desired final structure and the available starting materials. Protecting the maleimide group, for example with furan via a Diels-Alder reaction, is a common strategy to ensure its stability until the final conjugation step. nih.govresearchgate.net
Convergent and Linear Synthetic Routes for Methyltetrazine-PEG4-Maleimide Construction
The assembly of the final this compound compound can be approached through either a linear or a convergent synthesis. uniurb.it
A practical convergent strategy for this compound would involve synthesizing a methyltetrazine-NHS ester and an amine-terminated PEG4-maleimide. rsc.orgrsc.org The N-hydroxysuccinimide (NHS) ester of the methyltetrazine fragment acts as an activated species that reacts efficiently with the primary amine of the PEG4-maleimide fragment to form a stable amide bond, completing the assembly of the bifunctional linker. rsc.org
Advanced Techniques for Synthetic Purification and Confirmation of Molecular Structure in Research Settings
After synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and functionality of the this compound linker. Given the complexity of the molecule and the presence of multiple reactive groups, a combination of advanced analytical techniques is employed.
Purification is most commonly achieved using chromatographic methods. High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a powerful tool for separating the desired product from unreacted starting materials, byproducts, and intermediates. rsc.org For larger, polymer-based linkers, Size-Exclusion HPLC (SEC) can be effective in purifying the product based on molecular size. nih.gov
Once purified, the molecular structure and integrity are confirmed through various spectroscopic and spectrometric techniques.
Table 4: Techniques for Purification and Structural Confirmation
| Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification & Purity Assessment | Separates compounds based on polarity, allowing for isolation of the final product and quantification of its purity. | rsc.orggoogle.com |
| Mass Spectrometry (MS), e.g., LC-MS, ESI-MS | Molecular Weight Confirmation | Provides the exact mass of the molecule, confirming that the correct structure has been formed and is not fragmented. | researchgate.netresearchgate.netrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | Gives detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and presence of all key functional groups (tetrazine, PEG, maleimide). | google.comresearchgate.netresearchgate.net |
These methods, used in combination, provide a comprehensive characterization of the synthesized this compound, ensuring it is suitable for its intended use in high-stakes applications like the development of antibody-drug conjugates or advanced imaging agents. nih.govmdpi.com
Mechanistic Investigations and Kinetic Profiles of Methyltetrazine Peg4 Maleimide Reactions
Detailed Reaction Kinetics of Methyltetrazine-PEG4-Maleimide with Strained Dienophiles (e.g., Trans-Cyclooctenes, Norbornenes)
The reaction between the methyltetrazine component of this compound and strained dienophiles, particularly trans-cyclooctenes (TCO), is characterized by its extraordinary speed and efficiency. genelink.comtcichemicals.com This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is a cornerstone of bioorthogonal chemistry, allowing for rapid conjugation even at low concentrations of reactants. genelink.combroadpharm.com
The reaction kinetics are typically described by second-order rate constants. The ligation of tetrazines with TCO is among the fastest bioorthogonal reactions known, with rate constants that can exceed 100,000 M⁻¹s⁻¹. acs.orgnih.gov Specifically, reactions involving methyltetrazine and TCO have been reported with second-order rate constants around 2,000 M⁻¹s⁻¹ in a 9:1 methanol (B129727)/water mixture. broadpharm.com In aqueous media, reactions with TCO or norbornenes exhibit second-order rates on the order of 1 M⁻¹s⁻¹. broadpharm.com The high internal strain of the double bond in the TCO ring is a key driver of this rapid reactivity. tcichemicals.com
The reaction proceeds via a cycloaddition between the electron-poor tetrazine and the electron-rich dienophile, followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the reaction irreversible and forming a stable dihydropyridazine (B8628806) linkage. genelink.comissuu.com This rapid and specific reaction has been successfully employed in various applications, including the labeling of single-domain antibody fragments and the formation of hydrogels for tissue engineering. snmjournals.orgsnmjournals.orgutoronto.ca For instance, the complete conversion of a cysteine-containing single-domain antibody to its tetrazine-functionalized form using this compound has been demonstrated, with minimal impact on its binding affinity. snmjournals.orgsnmjournals.org
| Dienophile | Reaction Type | Second-Order Rate Constant (k₂) | Solvent | Reference |
|---|---|---|---|---|
| trans-Cyclooctene (B1233481) (TCO) | Inverse Electron-Demand Diels-Alder (IEDDA) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | broadpharm.com |
| trans-Cyclooctene (TCO) | Inverse Electron-Demand Diels-Alder (IEDDA) | ~1 M⁻¹s⁻¹ | Aqueous Media | broadpharm.com |
| Norbornene | Inverse Electron-Demand Diels-Alder (IEDDA) | ~1 M⁻¹s⁻¹ | Aqueous Media | broadpharm.com |
| trans-Cyclooctene (TCO) | Inverse Electron-Demand Diels-Alder (IEDDA) | >100,000 M⁻¹s⁻¹ (for most reactive tetrazines) | Not Specified | acs.orgnih.gov |
Influence of Solvent Systems, pH, and Temperature on Bioconjugation Efficiency and Selectivity
The efficiency and selectivity of bioconjugation reactions involving this compound are significantly influenced by the reaction environment, including the solvent system, pH, and temperature. The hydrophilic PEG4 spacer in the linker enhances its solubility in aqueous buffers, which is advantageous for reactions in biological systems. genelink.com
Solvent Systems: The choice of solvent can impact reaction kinetics. For example, the reaction between methyltetrazine and TCO is significantly faster in a 9:1 methanol/water mixture (k₂ ≈ 2000 M⁻¹s⁻¹) compared to purely aqueous media (k₂ ≈ 1 M⁻¹s⁻¹). broadpharm.com The inclusion of organic co-solvents like methanol can facilitate the reaction. acs.org In some applications, the entire reaction is carried out in aqueous buffers like phosphate-buffered saline (PBS) to maintain the stability and function of biomolecules. nih.gov
pH: The pH of the reaction medium is a critical factor, particularly for the maleimide-thiol conjugation. While the IEDDA reaction between tetrazine and TCO is generally tolerant of a wide pH range, including physiological pH, the maleimide (B117702) reaction is more pH-sensitive. acs.orgresearchgate.net The thiol-maleimide reaction proceeds efficiently at a pH range of 6.5-7.5. For some applications, the reaction is conducted under acidic conditions. For instance, one study utilized a MES buffer at pH 5.5 for a reaction involving a different maleimide-containing compound. utoronto.ca Another study noted that while some labeling can be done at acidic pH and high temperatures, most proteins are not stable under these conditions. snmjournals.org
Temperature: Temperature also plays a role in reaction rates. Bioconjugation reactions are often performed at room temperature or 37°C to ensure the stability of the biological components. snmjournals.orgnih.gov In specific cases, the temperature may be elevated to accelerate the reaction. For example, in the synthesis of a tetrazine-conjugated radiotracer, the reaction temperature was increased from 60 to 75°C to improve the yield. acs.org
| Parameter | Condition | Effect | Reference |
|---|---|---|---|
| Solvent | 9:1 Methanol/Water vs. Aqueous | Faster kinetics in methanol/water mixture. | broadpharm.com |
| Solvent | Aqueous Buffers (e.g., PBS) | Maintains biomolecule stability. | nih.gov |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide conjugation. | |
| pH | Physiological pH | Tolerated by tetrazine-TCO reaction. | acs.orgresearchgate.net |
| Temperature | Room Temperature or 37°C | Maintains biomolecule stability. | snmjournals.orgnih.gov |
| Temperature | Increased to 75°C | Can improve reaction yield in specific syntheses. | acs.org |
Stability Studies of Covalent Linkages Formed via this compound
The stability of the covalent bonds formed by this compound is critical for the integrity of the resulting bioconjugate, especially for in vivo applications. The linker forms two distinct and stable covalent linkages.
The maleimide group reacts with thiols to form a stable thioether bond. cd-bioparticles.netcd-bioparticles.net This bond is generally considered stable under physiological conditions.
The methyltetrazine group, upon reaction with a strained dienophile like TCO, forms a dihydropyridazine linkage which is also highly stable. genelink.com The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines. genelink.comnih.gov This increased stability is crucial for in vivo applications where the linker may be exposed to various biological molecules and conditions over extended periods. nih.gov
Stability studies have shown that radiolabeled compounds formed via this chemistry remain stable in saline and human plasma for extended periods. For instance, one study reported that a radiolabeled compound was stable for up to 24 hours with minimal degradation. researchgate.net Another study noted that while hydrogen-substituted tetrazines can have faster kinetics, methyl-substituted tetrazines are preferred for applications requiring higher stability. iris-biotech.de The stability of these linkages ensures that the conjugated molecules remain intact, which is essential for applications like targeted imaging and therapy where the conjugate must reach its target and perform its function without premature degradation. snmjournals.orgnih.gov
Applications of Methyltetrazine Peg4 Maleimide in Cutting Edge Chemical Biology and Preclinical Research
Protein and Peptide Bioconjugation Platforms
The ability to specifically modify proteins and peptides is fundamental to understanding their function and developing new therapeutics. Methyltetrazine-PEG4-Maleimide provides a versatile platform for achieving this, primarily through its two reactive moieties: a methyltetrazine group and a maleimide (B117702) group, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. cd-bioparticles.netbroadpharm.com The PEG linker enhances the solubility and stability of the resulting conjugates. creative-biolabs.com
Site-Specific Ligation to Cysteine Residues via Maleimide Chemistry
The maleimide group of this compound exhibits high selectivity for the thiol group of cysteine residues within proteins and peptides. lumiprobe.comwindows.net This reaction, known as a Michael addition, forms a stable thioether bond, effectively linking the methyltetrazine moiety to the biomolecule at a specific site. biosyn.com This site-specific labeling is crucial for preserving the protein's natural structure and function, which can be compromised by less specific modification methods. mpg.de
The process typically involves the reduction of any existing disulfide bonds within the protein to free up cysteine residues for conjugation. biotium.comtocris.com Reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often used for this purpose. windows.nettocris.com The subsequent reaction with this compound is generally performed under mild pH conditions (pH 7-7.5) to ensure the stability of the maleimide group and the integrity of the protein. windows.nettocris.com
This strategy has been successfully employed in various research applications. For instance, an anti-HER2 single-domain antibody (sdAb) was site-specifically conjugated with a tetrazine derivative using maleimide-thiol chemistry for subsequent radiolabeling and in vivo imaging. snmjournals.orgnih.gov This approach allowed for precise control over the labeling site, ensuring that the antibody's binding affinity to its target was minimally affected. snmjournals.orgnih.gov
Interactive Data Table: Key Parameters for Maleimide-Thiol Ligation
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 7.5 | Optimal for maleimide stability and thiol reactivity. windows.nettocris.com |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Reduces disulfide bonds to expose free thiols without requiring removal before conjugation. windows.net |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (should be optimized) | Ensures efficient labeling while minimizing non-specific reactions. tocris.com |
| Reaction Time | 2 hours to overnight | Allows for complete conjugation. biotium.comtocris.com |
| Temperature | Room temperature or 4°C | Mild conditions to maintain protein stability. windows.nettocris.com |
Engineering Conjugates through Unnatural Amino Acid Incorporation Strategies
Beyond native cysteine residues, the incorporation of unnatural amino acids (UAAs) into proteins provides an alternative and highly specific handle for bioconjugation. This is often achieved through amber suppression-based methods, where a unique codon is used to direct the incorporation of a UAA bearing a specific reactive group. researchgate.net While direct incorporation of a tetrazine-containing UAA is possible, a common strategy involves incorporating an amino acid with a bioorthogonal functional group that can then react with a tetrazine-bearing molecule like this compound. acs.org
For example, a UAA containing a thiol group could be incorporated into a protein, providing a unique site for reaction with the maleimide moiety of this compound. This approach offers exceptional control over the site of modification, enabling the creation of homogenous and well-defined protein conjugates. researchgate.net
Assembly of Multi-Component Protein and Peptide Architectures for Research
The bioorthogonal nature of the tetrazine ligation is a key advantage for assembling complex, multi-component protein and peptide architectures. The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. acs.orgrsc.org This reaction is exceptionally fast and proceeds efficiently under biologically compatible conditions without the need for a catalyst. nih.govnih.gov
By first labeling a protein or peptide with this compound, a "tetrazine-tagged" biomolecule is created. This molecule can then be selectively reacted with another biomolecule that has been functionalized with a TCO group. This modular approach allows for the construction of well-defined protein-protein, protein-peptide, or other multi-component assemblies. For example, researchers have used this strategy to create dual-payload antibody conjugates for theranostic applications. nih.gov
Nucleic Acid Labeling and Functionalization
The precise modification of nucleic acids is essential for the development of diagnostic probes, therapeutic agents, and tools for studying their fundamental biological roles. This compound offers a robust method for functionalizing DNA and RNA.
Oligonucleotide Modification for Hybridization Probe Development
Oligonucleotides, short single strands of DNA or RNA, can be modified with this compound to create highly specific hybridization probes. The standard method involves synthesizing an oligonucleotide with a thiol group, typically at the 5' or 3' end, or internally via a modified base. genelink.comnih.gov This thiol-modified oligonucleotide can then be reacted with the maleimide group of this compound, resulting in a stable thioether linkage. biosyn.com
The resulting tetrazine-labeled oligonucleotide can then be used in a variety of applications. For instance, it can be conjugated to a TCO-functionalized reporter molecule, such as a fluorescent dye, for use in fluorescence in situ hybridization (FISH) or other nucleic acid detection assays. The high specificity and efficiency of the tetrazine-TCO ligation ensure a high signal-to-noise ratio in these applications. rsc.orgcapes.gov.br
Strategies for RNA and DNA Conjugation in Structural and Functional Studies
The ability to conjugate DNA and RNA with other molecules, such as proteins or small molecules, is crucial for a wide range of structural and functional studies. This compound facilitates these conjugations through the same thiol-maleimide chemistry described for oligonucleotides. genelink.com
Once a DNA or RNA molecule is labeled with a tetrazine moiety, it can be linked to any TCO-modified molecule of interest. This has enabled researchers to:
Assemble DNA-protein conjugates to study DNA-protein interactions and for the development of targeted drug delivery systems.
Create fluorescently labeled RNA for tracking its localization and dynamics within living cells. researchgate.net
Develop antibody-oligonucleotide conjugates (AOCs) for targeted delivery of therapeutic oligonucleotides, such as siRNAs. acs.org
Interactive Data Table: Research Applications of this compound
| Application Area | Biomolecule | Key Research Finding | Reference |
| Immuno-PET Imaging | Anti-HER2 sdAb | Site-specific labeling with a tetrazine derivative for subsequent 18F radiolabeling resulted in high tumor uptake and low kidney retention. | snmjournals.orgnih.gov |
| Cell-Specific Cargo Delivery | Anti-HER2 Affibody | Labeled with this compound for conjugation to TCO-modified synthetic bacterial spores for targeted drug delivery. | nih.gov |
| Albumin-Conjugated GLP-1 | Recombinant GLP-1 | Functionalized with this compound via a C-terminal cysteine for subsequent conjugation to albumin. | mdpi.com |
| Antibody-Oligonucleotide Conjugates | Antibody and siRNA | Used as a linker to connect antibodies to siRNAs for targeted gene silencing. | acs.org |
Glycan and Glycoprotein (B1211001) Modification
The study of glycans and glycoproteins, which play crucial roles in countless biological processes, has been significantly advanced by innovative chemical tools. iris-biotech.de this compound provides a robust method for labeling and engineering these complex biomolecules, facilitating deeper investigation into their functions.
Selective Glycan Labeling Using this compound
Selective labeling of glycans is essential for tracking their dynamics and understanding their roles in cellular recognition, signaling, and disease. A key strategy involves the introduction of a unique chemical handle onto the glycan structure, which can then be targeted for conjugation. One such approach is the creation of thiol-functionalized glycans. researchgate.net By incorporating a thiol group onto a glycan, researchers create a specific attachment point for the maleimide end of the this compound linker.
This process typically involves two steps:
Thiol Introduction: A thiol-containing auxiliary is conjugated to free glycans via reductive amination. researchgate.net
Linker Conjugation: The thiol-derivatized glycan is then reacted with this compound. The maleimide group specifically targets the newly introduced thiol, resulting in a stable conjugate where the glycan is now appended with a bioorthogonal tetrazine handle.
This tetrazine-labeled glycan can then be used in subsequent bioorthogonal reactions, for instance, with a TCO-functionalized fluorescent dye or biotin (B1667282) tag, enabling visualization or purification. This method expands the diversity of bioconjugation tools available for glycomic investigations. researchgate.net
Development of Glycoconjugate Research Models
This compound is instrumental in constructing well-defined glycoconjugate research models to study biological interactions and develop novel therapeutics. By linking proteins or peptides to specific glycans or other molecules, researchers can create mimics of natural glycoproteins or design entirely new functional constructs.
A notable example is the site-specific functionalization of therapeutic proteins. In one study, a recombinant glucagon-like peptide-1 (GLP-1) fusion protein, engineered with a C-terminal cysteine residue, was reacted with this compound (referred to as TET-PEG4-MAL in the study). This reaction efficiently attached the tetrazine moiety to the protein via the specific thiol-maleimide linkage. The resulting protein-tetrazine conjugate served as a platform for further modification, such as conjugation to human serum albumin (HSA) to improve its pharmacokinetic profile, demonstrating the linker's utility in creating long-acting therapeutic candidates.
Another application lies in the development of antibody-drug conjugates (ADCs) that target glycan structures on cancer cells. While some strategies use NHS-ester chemistry to attach tetrazine linkers to antibodies, the principle of creating a defined glycoconjugate for therapeutic research is a key application area. broadpharm.com
| Research Model | Biomolecule | Linker | Purpose/Application | Source |
|---|---|---|---|---|
| Long-acting GLP-1 Analog | sfGFP-GLP1_8G37C (fusion protein) | TET-PEG4-MAL | To create a site-specific protein-tetrazine conjugate for subsequent reaction with a TCO-modified molecule (e.g., HSA) to extend the protein's half-life. | axispharm.com |
| Neoglycoprotein | Thiol-derivatized glycans and BSA protein | Bifunctional PEG–maleimide linker | To generate a synthetic glycoprotein (neoglycoprotein) for studying glycan-protein interactions. | researchgate.net |
| Glycan-Targeting ADC | ch735 antibody targeting polySialic acid | methyltetrazine-PEG4-NHS ester (conceptual link) | To develop an antibody-drug conjugate that specifically targets and delivers a cytotoxic payload to cells expressing certain glycan structures. | broadpharm.com |
Development of Advanced Research Probes and Preclinical Imaging Agents
The ability to visualize and isolate biomolecules in their native environment is a cornerstone of modern biological research. This compound facilitates the creation of highly specific probes for cellular imaging, preclinical molecular imaging, and affinity purification, leveraging its dual-reactive nature to link targeting moieties with reporter tags. chemimpex.com
Synthesis of Fluorescent Bioconjugates for In Vitro and Cellular Imaging Studies
Fluorescent bioconjugates allow for the direct visualization of proteins and other molecules within fixed or living cells. This compound is used to site-specifically attach a tetrazine handle to a protein of interest, which can then be "clicked" to a TCO-bearing fluorophore.
The synthesis process is elegant and specific:
A protein engineered to have a free cysteine residue is incubated with this compound. The maleimide reacts with the cysteine's thiol group. biorxiv.org
After removing the excess linker, the resulting protein-tetrazine conjugate is purified. biorxiv.org
This conjugate is then reacted with a TCO-modified fluorescent dye (e.g., TCO-Cy5). The rapid and highly specific inverse electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and TCO forms a stable, fluorescently labeled protein. issuu.comaxispharm.com
This method has been used to create fluorescent probes from various proteins, including fluorescent proteins themselves (like PS-CFP2*) and antibodies, for applications in high-resolution microscopy and flow cytometry. biorxiv.orgacs.org
| Fluorescent Conjugate | Protein Component | Linker | Fluorophore (via TCO click) | Application | Source |
|---|---|---|---|---|---|
| PS-CFP2-tetrazine | PS-CFP2 (fluorescent protein) | 6-Methyl-Tetrazine-PEG4-Maleimide | TCO-modified probes | Photoactivated localization microscopy (PALM) | biorxiv.org |
| sfGFP-GLP1-TET-Cy5 | sfGFP-GLP1_8G37C | TET-PEG4-MAL | TCO-Cy5 | Confirmation of bioorthogonal labeling | axispharm.com |
| Fluorescent albumin-drug conjugate | Human Serum Albumin (HSA) | methyltetrazine-PEG4-NHS ester | AlexaFluor 488 (clicked on) | Confocal fluorescence microscopy to track drug delivery | dtic.mil |
Design and Application of Radiolabeled Tracers for Preclinical In Vivo Molecular Imaging (e.g., PET, SPECT)
Preclinical molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) require highly specific radiolabeled tracers to visualize biological processes in vivo. This compound plays a crucial role in a "pretargeting" strategy that separates the targeting vector from the radioactive payload.
A prime example is the development of an 18F-labeled single-domain antibody (sdAb) for imaging HER2-positive tumors. nih.govsnmjournals.orgsnmjournals.org The methodology involves:
Conjugation: An anti-HER2 sdAb (5F7GGC), engineered with a C-terminal cysteine, is site-specifically conjugated with this compound. This reaction attaches the tetrazine moiety to the antibody without affecting its binding affinity to the HER2 receptor. nih.govsnmjournals.org
Pretargeting: The resulting antibody-tetrazine conjugate (Tz-5F7GGC) is administered in vivo, where it accumulates at the tumor site.
Labeling and Imaging: A small, TCO-bearing molecule is labeled with a positron-emitting radionuclide, such as Fluorine-18 (18F). nih.govsnmjournals.org This radiolabeled TCO-agent is then administered. It circulates, rapidly clears from non-target tissues, and "clicks" onto the tetrazine-functionalized antibodies already localized at the tumor via the IEDDA reaction. nih.govsnmjournals.org
This approach yields high-contrast PET images of the tumor with minimal background signal, as demonstrated in mouse models. nih.govsnmjournals.org The versatility of this strategy is further shown by its adaptation for various radionuclides, including Gallium-68 (for PET) and Technetium-99m (for SPECT), and for targeting other biological markers like PD-L1. nih.govacs.org
| Tracer System | Targeting Vector | Linker | Radionuclide & Probe | Imaging Modality | Target | Source |
|---|---|---|---|---|---|---|
| 18F-5F7GGC | 5F7GGC sdAb | This compound | 18F on a TCO-bearing agent | PET | HER2 | nih.govsnmjournals.orgsnmjournals.org |
| Pretargeted Atezolizumab | Atezolizumab-TCO | 18F-labeled methyl tetrazine | 18F | PET | PD-L1 | nih.gov |
| Pretargeted sdAb | 2Rs15d sdAb | (Conceptually similar) | [18F]AlF-NOTA-PEG4-methyltetrazine | PET | HER2 | acs.org |
Creation of Affinity Tags and Purification Handles for Biomolecules
Isolating specific proteins from complex mixtures like cell lysates is a fundamental step in proteomics and molecular biology. This compound can be used to create bioorthogonal affinity tags that enable efficient and specific purification.
The strategy involves converting the target protein into a tetrazine-bearing molecule, which can then be captured. Research has demonstrated that a protein with an available cysteine can be labeled with this compound. biorxiv.orgscholaris.ca This tetrazine-tagged protein can then be selectively captured from a solution by using a solid support (e.g., chromatography beads) functionalized with a TCO group. researchgate.net The IEDDA click reaction ensures a strong and specific covalent linkage between the protein and the beads, allowing for stringent washing to remove contaminants before elution.
In one innovative approach, a reversible click chemistry tag called "ProMTag" was developed using a derivative of methyltetrazine. This tag allows for the capture of tagged proteins onto TCO-beads for purification and subsequent release, making it a versatile tool for sample preparation in both top-down and bottom-up proteomics. researchgate.net This highlights the utility of the tetrazine moiety as a purification handle that can be tailored for various downstream analytical techniques. researchgate.netbiorxiv.orgscholaris.ca
Engineering Complex Bioconjugate Systems for Preclinical Drug Discovery Research
The engineering of sophisticated bioconjugates is a cornerstone of modern preclinical drug discovery, enabling the precise targeting of therapeutics and diagnostic agents to specific cell types or tissues. The heterobifunctional linker, this compound, has emerged as a critical tool in this field. Its unique architecture, featuring a maleimide group for thiol-specific conjugation, a hydrophilic polyethylene glycol (PEG) spacer, and a methyltetrazine moiety for bioorthogonal click chemistry, provides a versatile platform for constructing complex and highly functional biological molecules for research applications.
Methodologies for Antibody-Drug Conjugate (ADC) Research Construct Synthesis and Optimization
Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic drugs. acs.org The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. medchemexpress.com this compound is instrumental in advanced methodologies for creating research-grade ADCs, particularly those requiring precise control over the conjugation site and the drug-to-antibody ratio (DAR). bioscience.co.uk
Traditional ADC synthesis methods often result in heterogeneous mixtures, where drugs are attached to various locations on the antibody, leading to unpredictable performance and potential toxicity. medchemexpress.combioscience.co.uk Site-specific conjugation strategies, facilitated by bioorthogonal chemistry, address this challenge by producing homogeneous ADCs with a defined DAR. medchemexpress.comcd-bioparticles.net The this compound linker is central to this approach. The synthesis typically involves a two-step process:
Antibody Modification : The maleimide group of the linker reacts specifically with sulfhydryl (-SH) groups. iris-biotech.de These can be naturally present in the antibody's structure or, more commonly for site-specific conjugation, introduced at desired locations by engineering cysteine residues into the antibody's amino acid sequence. unm.edu This step attaches the linker and its methyltetrazine handle to a precise location on the antibody.
Payload Attachment : The methyltetrazine group on the antibody-linker construct enables a highly efficient and specific reaction with a payload that has been functionalized with a strained alkene, such as a trans-cyclooctene (TCO). arctomsci.comaxispharm.com This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a type of "click chemistry" that proceeds rapidly under physiological conditions without interfering with biological functions. axispharm.com
The inclusion of the PEG4 spacer enhances the aqueous solubility and stability of the resulting ADC, reduces non-specific interactions, and can improve its pharmacokinetic properties. medchemexpress.com Research has shown that optimizing the linker chemistry and achieving a homogeneous DAR are crucial for maximizing the therapeutic index of an ADC construct in preclinical studies. medchemexpress.combioscience.co.uk For instance, a site-specifically conjugated ADC demonstrated better tolerability in research models compared to its non-specifically conjugated counterpart. medchemexpress.com
| Feature | Description | Research Finding Reference |
| Conjugation Chemistry | Maleimide group reacts with engineered cysteine thiols on the antibody; Methyltetrazine group reacts with a TCO-functionalized payload via iEDDA click chemistry. | iris-biotech.deunm.eduarctomsci.com |
| Control of Stoichiometry | Enables precise control over the Drug-to-Antibody Ratio (DAR), leading to homogeneous ADC constructs. | medchemexpress.combioscience.co.uk |
| Linker Component: PEG4 | The polyethylene glycol spacer increases aqueous solubility, enhances stability, and reduces steric hindrance during conjugation. | arctomsci.commedchemexpress.com |
| Impact on Efficacy | Homogeneous ADCs allow for a clearer understanding of the structure-activity relationship and have shown improved efficacy and tolerability in preclinical models. | medchemexpress.comcd-bioparticles.net |
Design and Functionalization of Targeted Nanoparticle Systems for Preclinical Delivery Studies
Targeted nanoparticle systems are at the forefront of preclinical research for delivering therapeutic and imaging agents. The ability to functionalize the nanoparticle surface with targeting ligands is essential for directing them to specific sites, such as tumors, thereby enhancing efficacy and minimizing off-target effects. unm.educhemimpex.com this compound serves as a key enabling tool for the modular and precise surface functionalization of various nanoparticle platforms. chemimpex.comaxispharm.com
The dual-reactive nature of the linker allows for a stepwise approach to nanoparticle design:
First, the maleimide end of the linker can be used to attach to the nanoparticle. This can be achieved by reacting it with thiol groups present on molecules used to form or coat the nanoparticle, such as thiol-modified polymers or peptides. acs.orgnih.gov
This process results in a nanoparticle coated with methyltetrazine handles, ready for the next step.
Second, the bioorthogonal methyltetrazine group can be "clicked" with a TCO-modified targeting ligand (e.g., a peptide, antibody fragment, or small molecule) or an imaging agent. acs.orgacs.org This iEDDA reaction is highly specific and efficient, allowing for the attachment of diverse functional molecules to the nanoparticle surface under mild conditions. acs.org
A notable preclinical research application involves the development of theranostic ultrasmall superparamagnetic iron oxide (uSPIO) nanoparticles. acs.org In one study, uSPIOs were functionalized using a linker strategy to create uSPIO-Tz-Mal nanoparticles. These were then conjugated to a TCO-modified antibody fragment for targeting and a thiol-containing drug via the maleimide group. This created a complex system capable of MRI-guided delivery of a cytotoxic payload to prostate cancer cells in a preclinical model. acs.org The study successfully conjugated 2–3 antibody fragments and 4–6 drug molecules per nanoparticle, demonstrating the precise control afforded by this linker chemistry. acs.org
| Nanoparticle System | Functionalization Strategy | Preclinical Application | Research Finding Reference |
| uSPIO Nanoparticles | uSPIOs were co-functionalized with methyltetrazine-PEG4-NHS ester and sulfo-SMCC (which contains a maleimide). The tetrazine was used to click-conjugate a TCO-antibody fragment, and the maleimide was used to attach a thiol-containing drug (DM1). | Targeted drug delivery and MRI guidance for PSMA-positive prostate cancer models. | acs.org |
| Peptide-based Nanoparticles | Biodegradable peptide-based nanoparticles were surface-functionalized with thiol-PEG-NH2, followed by reaction with this compound. The resulting tetrazine surface was used to attach TCO-functionalized targeting peptides. | High-resolution in vivo tumor imaging in zebrafish cancer models. | acs.orgnih.gov |
| Hydrogel Nanoparticles | Heparin-norbornene nanoparticles were fabricated, and their surface was covalently functionalized with Vascular Endothelial Growth Factor (VEGF) for therapeutic effect. The delivery vehicle, a hydrogel, was crosslinked using a tetra-PEG-tetrazine synthesized from tetra-PEG-SH and this compound. | Accelerating functional recovery and brain tissue repair after stroke in animal models. | biorxiv.org |
Development of Proteolysis-Targeting Chimeras (PROTACs) as Research Tools
Proteolysis-Targeting Chimeras (PROTACs) are an innovative class of small molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy target proteins. medchemexpress.comtargetmol.com A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase. nih.gov The linker's role is not merely to connect these two ends; its length, composition, and attachment points are critical for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target degradation. nih.gov
This compound is identified as a versatile, heterobifunctional, PEG-based linker for the synthesis of PROTACs for research purposes. arctomsci.commedchemexpress.comchemicalbook.comtargetmol.com Its structure is ideally suited for the modular assembly of PROTACs:
The maleimide group can be reacted with a thiol-containing E3 ligase ligand or target protein ligand.
The methyltetrazine group allows for the subsequent attachment of the second ligand (which has been modified with a TCO group) via a highly efficient bioorthogonal click reaction.
This modular approach allows researchers to rapidly synthesize libraries of PROTACs with varying linkers and ligand combinations to screen for optimal degradation of a target protein. nih.gov The PEG4 component of the linker enhances the water solubility of the often large and complex PROTAC molecule, which is a common challenge in their development. broadpharm.com Preclinical research has demonstrated that PROTACs can effectively induce the degradation of key cancer-related proteins, such as ERα in breast cancer cells and FAK in pancreatic cancer models, showcasing their potential as powerful research tools and therapeutic agents. nih.gov
| Component | Function in PROTAC Synthesis | Advantage in Preclinical Research | Research Finding Reference |
| Maleimide Group | Covalently attaches to a thiol group on either the target protein ligand or the E3 ligase ligand. | Provides a stable, covalent linkage for one half of the PROTAC molecule. | iris-biotech.demedchemexpress.com |
| Methyltetrazine Group | Reacts with a TCO-modified partner ligand via iEDDA click chemistry to complete the PROTAC structure. | Enables highly efficient, specific, and modular assembly of the final PROTAC, facilitating rapid library synthesis for screening. | medchemexpress.commedchemexpress.com |
| PEG4 Spacer | Connects the two reactive ends and provides optimal spacing and flexibility. | Increases the overall water solubility of the PROTAC molecule and influences the geometry and stability of the ternary complex. | medchemexpress.comnih.govbroadpharm.com |
| Overall Molecule | Serves as a heterobifunctional linker for the modular construction of PROTACs. | Facilitates the development of novel degraders for "undruggable" targets in preclinical cancer research. | medchemexpress.comnih.gov |
Methodological and Analytical Considerations in Methyltetrazine Peg4 Maleimide Mediated Bioconjugation Research
Optimization Strategies for Bioconjugation Reaction Conditions (e.g., Concentration, Stoichiometry)
The efficiency and specificity of bioconjugation reactions involving Methyltetrazine-PEG4-Maleimide are highly dependent on the careful optimization of reaction conditions. Key parameters that require meticulous control include the concentration of reactants and their stoichiometric ratios.
The maleimide (B117702) group of this compound reacts specifically with free thiol groups, such as those found in cysteine residues of proteins. cd-bioparticles.net To achieve efficient conjugation, it is common to use a molar excess of the this compound linker relative to the thiol-containing biomolecule. nih.gov However, an excessively high concentration can lead to undesirable side reactions or difficulties in purification. Therefore, determining the optimal stoichiometry is a critical first step. For instance, in the conjugation of a single-domain antibody fragment (sdAb), a several-fold molar excess of this compound was used to ensure complete conversion of the thiol-containing protein to the desired tetrazine-functionalized intermediate. nih.govsnmjournals.org
The subsequent bioorthogonal reaction between the methyltetrazine group and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is known for its rapid kinetics. broadpharm.com This inverse electron demand Diels-Alder (iEDDA) reaction can proceed efficiently even at low concentrations of the reactants. broadpharm.com The reaction rate is a key advantage, allowing for the rapid formation of the final bioconjugate under mild, physiological conditions. mpg.de
A systematic approach to optimization often involves screening a range of molar ratios and concentrations to identify the conditions that provide the highest yield of the desired conjugate with minimal byproducts. For example, studies have shown that increasing the concentration of the protein can enhance the yield of the final radiolabeled product. nih.gov
Table 1: Key Parameters for Optimizing this compound Bioconjugation Reactions
| Parameter | Consideration | Typical Range/Value | Reference |
| Stoichiometry (Linker:Biomolecule) | Ensure complete labeling of the thiol group without excessive unreacted linker. | 3- to 20-fold molar excess of linker. | nih.govsnmjournals.orgacs.org |
| Biomolecule Concentration | Higher concentrations can improve reaction kinetics and yield. | 1-5 mg/mL for proteins. | nih.govacs.org |
| Reaction pH | The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. | pH 6.3 - 8.4 | nih.govsnmjournals.orgacs.org |
| Reaction Temperature | Mild temperatures are generally preferred to maintain protein stability. | 4°C to 37°C. | nih.govsnmjournals.orgacs.org |
| Reaction Time | Monitor reaction progress to determine the optimal duration. | 10 minutes to 16 hours. | nih.govsnmjournals.orgacs.org |
Advanced Purification Techniques for Isolating this compound Bioconjugates
Following the bioconjugation reaction, the purification of the desired conjugate from unreacted starting materials and potential byproducts is a critical step. The heterogeneity of the reaction mixture, which can contain the desired bioconjugate, unreacted biomolecule, excess linker, and other species, necessitates the use of advanced purification techniques. researchgate.net
Size Exclusion Chromatography (SEC) is a widely used method for separating molecules based on their size. researchgate.net This technique is particularly effective for removing smaller molecules like excess this compound from the larger bioconjugate. researchgate.netresearchgate.net SEC is often performed using pre-packed columns, such as PD-10 desalting columns, which allow for rapid and efficient separation. snmjournals.orgmdpi.com
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. scielo.br The introduction of the PEG linker can modify the hydrophobicity of the biomolecule, providing a basis for separation. nih.gov However, HIC may have lower capacity and resolution compared to other chromatographic methods for this specific application. scielo.br
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for both purification and analysis. It separates molecules based on their hydrophobicity and is often used for purifying smaller bioconjugates or for analytical characterization of the final product. acs.orgresearchgate.net
For more complex mixtures, a combination of these techniques may be necessary to achieve the desired level of purity. The choice of purification strategy will depend on the specific properties of the bioconjugate and the scale of the preparation. researchgate.net
Characterization of Bioconjugates using Mass Spectrometry, Chromatography, and Spectroscopic Methods
Thorough characterization of the purified bioconjugate is essential to confirm its identity, purity, and structural integrity. A combination of analytical techniques is typically employed to provide a comprehensive profile of the this compound bioconjugate. axispharm.com
Mass Spectrometry (MS) is a cornerstone for the characterization of bioconjugates, providing precise molecular weight information. nih.govresearchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. thermofisher.comwalshmedicalmedia.comcovalx.com MS can confirm the successful conjugation of the this compound linker and any subsequent modifications. researchgate.netnih.govresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of chromatography with the detailed mass information from MS, allowing for the analysis of complex mixtures and the identification of different conjugated species. nih.govnih.govresearchgate.net
Chromatographic methods , such as Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are crucial for assessing the purity and homogeneity of the bioconjugate. researchgate.netaxispharm.com SEC can detect the presence of aggregates or fragments, while RP-HPLC can resolve different conjugate species and quantify their relative abundance. nih.gov Hydrophobic Interaction Chromatography (HIC) can also be used to assess changes in hydrophobicity upon conjugation. nih.gov
Spectroscopic methods provide valuable information about the structure and concentration of the bioconjugate. UV-Vis spectroscopy is routinely used to determine the concentration of the protein component and can also be used to estimate the degree of labeling if the attached moiety has a distinct absorbance profile. acs.orgNuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the linker and the conjugation site, although its application to large biomolecules can be challenging. acs.orggoogle.com
Table 2: Analytical Techniques for Characterizing this compound Bioconjugates
| Analytical Technique | Information Provided | Reference |
| Mass Spectrometry (MS) | Molecular weight confirmation, degree of labeling, identification of byproducts. | researchgate.netnih.govresearchgate.netthermofisher.comwalshmedicalmedia.comcovalx.com |
| Size Exclusion Chromatography (SEC) | Purity assessment, detection of aggregates and fragments. | researchgate.netresearchgate.netnih.gov |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment, separation of isoforms, quantification. | acs.orgnih.govresearchgate.net |
| Hydrophobic Interaction Chromatography (HIC) | Assessment of hydrophobicity changes. | scielo.brnih.gov |
| UV-Vis Spectroscopy | Concentration determination, degree of labeling. | acs.orgaxispharm.com |
| NMR Spectroscopy | Detailed structural information of the linker and conjugation site. | acs.orggoogle.com |
Evaluation of Conjugate Stability and Integrity under Relevant Research Conditions
Ensuring the stability and integrity of this compound bioconjugates is critical for their successful application in research. numberanalytics.com The stability of the conjugate needs to be assessed under conditions that mimic its intended use, such as storage conditions and in biological media.
Stability studies typically involve incubating the bioconjugate under various conditions (e.g., different temperatures, pH values, and in the presence of biological fluids like serum) over a period of time. The integrity of the conjugate is then analyzed at different time points using the analytical techniques described in the previous section. For example, SEC can be used to monitor for aggregation or degradation, while LC-MS can detect any changes in the molecular weight or structure of the conjugate. nih.gov
In some applications, the stability of the maleimide-thiol linkage itself can be a concern, as it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. The stability of this linkage can be enhanced through chemical modifications of the maleimide. mpg.de
Forced degradation studies, where the conjugate is exposed to harsh conditions (e.g., high temperature, extreme pH, oxidative stress), can be performed to identify potential degradation pathways and to develop stability-indicating analytical methods. abzena.com
Considerations for Scalability of Bioconjugation Reactions in Academic and Early-Stage Research
While initial bioconjugation experiments are often performed on a small scale (milligrams or less), the ability to scale up the reaction is crucial for advancing a research project, for example, to produce sufficient material for in vivo studies. numberanalytics.comlonza.com Several factors need to be considered to ensure a smooth transition from small-scale synthesis to larger-scale production in an academic or early-stage research setting. abzena.comwuxixdc.com
Process Optimization: The reaction conditions optimized at a small scale may need to be re-evaluated and adjusted for larger volumes. numberanalytics.comabzena.com Factors such as mixing efficiency, heat transfer, and the method of reagent addition can become more critical at a larger scale.
Purification Strategy: Purification methods that are suitable for small-scale work, such as spin desalting columns, may not be practical for larger quantities. acs.org Transitioning to scalable purification techniques like tangential flow filtration (TFF) for buffer exchange and column chromatography for purification becomes necessary. wuxixdc.com
Analytical Methods: The analytical methods used for characterization must be robust and validated to ensure consistent quality control of the scaled-up batches. abzena.com
Reagent Availability and Cost: The availability and cost of the this compound linker and other reagents can become a significant consideration when scaling up.
By carefully considering these factors, researchers can develop a scalable and reproducible process for the production of this compound bioconjugates, facilitating their translation from basic research to more advanced applications. numberanalytics.comabzena.com
Emerging Research Directions and Future Perspectives for Methyltetrazine Peg4 Maleimide
Integration with Orthogonal Click Chemistry and Bioorthogonal Chemistries
Methyltetrazine-PEG4-Maleimide is at the forefront of advanced bioconjugation strategies due to its capacity for dual, orthogonal reactions. axispharm.com This linker possesses two distinct reactive handles: the methyltetrazine group and the maleimide (B117702) group. The methyltetrazine moiety participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" known for its exceptionally fast reaction kinetics and high selectivity. medchemexpress.combroadpharm.comrsc.orgresearchgate.net This reaction proceeds rapidly under physiological conditions without the need for a copper catalyst, which can be toxic to living cells, by reacting with strained dienophiles like trans-cyclooctene (B1233481) (TCO) or norbornene. rsc.orgiris-biotech.deiris-biotech.de
Concurrently, the maleimide group on the other end of the linker reacts specifically with thiol groups, such as those found in cysteine residues of proteins and peptides, to form a stable thioether bond. chemimpex.comcd-bioparticles.net The ability of these two reactions (iEDDA and thiol-maleimide addition) to proceed in the same pot without interfering with one another is the essence of their orthogonality. axispharm.comiris-biotech.de This dual functionality allows for the precise, stepwise construction of complex molecular architectures. For instance, a researcher can first attach the linker to a cysteine-containing protein via the maleimide group and then use the exposed tetrazine moiety to "click" on a second molecule functionalized with a TCO or norbornene group. researchgate.net This approach is fundamental to creating sophisticated bioconjugates for a wide range of applications, including therapeutic development and advanced imaging. chemimpex.com
| Click Reaction Partner | Reactive Group on Linker | Key Features |
| Trans-cyclooctene (TCO), Norbornene | Methyltetrazine | Exceptionally fast kinetics, bioorthogonal, copper-free. medchemexpress.combroadpharm.comrsc.org |
| Thiol (e.g., Cysteine) | Maleimide | Highly specific, forms stable thioether bond. chemimpex.comcd-bioparticles.net |
Development of Photoactivatable or Stimuli-Responsive Variants of this compound
A significant frontier in the application of chemical linkers is the development of variants that can be controlled by external stimuli, such as light or changes in the chemical environment. Research into photoactivatable and stimuli-responsive versions of tetrazine linkers is paving the way for spatiotemporal control over biological processes. While not yet commercially widespread for the exact this compound structure, related compounds demonstrate the principle and potential. For example, photo-cleavable (PC) tetrazine reagents have been developed that allow for the light-induced release of a conjugated molecule. medium.com This concept is being explored for precise drug delivery and advanced microscopy techniques. nih.govbiorxiv.org
Similarly, stimuli-responsive linkers incorporating functionalities like disulfide bonds are emerging. The compound Methyltetrazine-PEG4-SS-PEG4-Methyltetrazine contains a disulfide bond that can be cleaved under the reducing conditions found inside cells. axispharm.com This allows for the triggered release of a payload once the linker has reached its target environment. axispharm.comaxispharm.com The integration of such cleavable motifs into the this compound backbone is a promising direction for creating next-generation research tools and "smart" therapeutics that respond to specific biological cues. uiowa.edu
| Stimulus | Responsive Element | Potential Application |
| Light (Photons) | Photocleavable Group | Spatiotemporally controlled release of cargo, photo-controlled experiments. medium.comnih.gov |
| Reducing Environment | Disulfide Bond | Intracellular drug release, triggered biomolecule activation. axispharm.comaxispharm.com |
| pH Change | pH-sensitive Linker | Targeted release in specific cellular compartments (e.g., endosomes). iris-biotech.de |
Applications in Synthetic Biology and Enzyme Engineering for Novel Biocatalysts
Synthetic biology and enzyme engineering aim to create novel biological parts, devices, and systems, or to redesign existing ones for new purposes. This compound serves as a critical tool in this field by enabling the precise, site-specific modification of proteins and enzymes. medium.commpg.de A key technique involves genetic code expansion, where an unnatural amino acid (UAA) containing a specific reactive handle is incorporated into a protein during its synthesis. nih.gov This UAA can then be selectively targeted by a bioorthogonal linker.
For example, an enzyme can be engineered to contain a cysteine at one location and a UAA with a TCO group at another. This compound could then be used to bridge these two sites or to attach other functional molecules, such as synthetic cofactors or other proteins, to create a novel biocatalyst with enhanced or altered activity. nih.govbroadpharm.com This approach allows for the construction of multifunctional enzymes and protein-based materials with tailored properties, opening new avenues in biomolecular engineering and the development of new therapeutics. mpg.degoogle.com
Exploitation in Advanced Biomaterial Surface Functionalization and Hydrogel Development
The ability to functionalize surfaces and construct advanced biomaterials is another area where this compound is making a significant impact. axispharm.com Its utility is particularly well-documented in the development of sophisticated hydrogels for tissue engineering and regenerative medicine. scholaris.caresearchgate.net
In a notable application, researchers have used this compound to synthesize a tetra-functional PEG-tetrazine crosslinker. biorxiv.orgnih.govnih.gov This crosslinker is then used to "anneal" or chemically link microgels made of hyaluronic acid modified with norbornene (HA-NB). biorxiv.orgnih.gov The highly efficient and specific tetrazine-norbornene click reaction forms a stable, porous hydrogel scaffold known as a Microporous Annealed Particle (MAP) scaffold. biorxiv.orgnih.gov These MAP scaffolds are injectable and have been shown to be biocompatible, promoting cell growth and tissue repair in models of ischemic stroke. biorxiv.orgnih.gov The mechanical properties of these hydrogels, such as their stiffness, can be precisely tuned by controlling the ratio of the tetrazine crosslinker to the norbornene groups on the microgels. researchgate.netnih.gov This linker is also used to functionalize nanoparticles and other biomaterials for targeted imaging and drug delivery applications. axispharm.commpg.de
| Biomaterial Application | Role of this compound | Research Finding |
| Hydrogel Scaffolds | Used to create a tetra-PEG-Tetrazine crosslinker. biorxiv.orgnih.govnih.gov | Anneals HA-norbornene microgels to form tunable, injectable MAP scaffolds for tissue engineering. biorxiv.orgnih.gov |
| Controlled Drug Release | Modifies an affibody protein for incorporation into a hydrogel. scholaris.ca | Enables the creation of an affinity-based system for the controlled release of growth factors. scholaris.ca |
| Nanoparticle Functionalization | Attaches targeting peptides to biodegradable nanoparticles. mpg.de | Creates targeted nanoparticles for high-resolution in vivo tumor imaging. mpg.de |
Addressing Challenges in Bioconjugation Specificity and Efficiency for Next-Generation Research Tools
While modern bioconjugation has made great strides, challenges related to specificity, efficiency, and the stability of the resulting linkage remain. The development of reagents like this compound directly addresses some of these issues. The iEDDA reaction between tetrazine and a strained alkene is one of the fastest and most selective bioorthogonal reactions known, allowing for efficient labeling with minimal reagent concentration. broadpharm.comrsc.orgresearchgate.net
However, the maleimide-thiol conjugation, while highly specific, can present its own challenges. The reaction requires careful pH control, and the stability of the resulting thioether bond can sometimes be a concern due to the possibility of a retro-Michael reaction. mpg.de Furthermore, the strategy relies on the presence of a unique, accessible cysteine residue, which may require protein engineering to remove other, unwanted cysteines. nih.gov
Future research is focused on overcoming these limitations. This includes the development of new bioorthogonal reaction pairs with even greater efficiency and orthogonality, as well as improving the stability of the chemical linkages formed. The goal is to create a robust and versatile toolkit of chemical probes and linkers that allow for the predictable and highly efficient modification of biomolecules in any context, from simple in vitro systems to complex living organisms, ultimately leading to the next generation of diagnostics and therapeutics. rsc.orgmpg.de
Q & A
Q. What are the primary applications of Methyltetrazine-PEG4-Maleimide in academic research?
this compound is a heterobifunctional reagent widely used in bioconjugation and drug delivery systems. Its maleimide group reacts selectively with thiol groups (e.g., cysteine residues in proteins or antibodies), while the methyltetrazine moiety enables bioorthogonal "click chemistry" with trans-cyclooctene (TCO) derivatives via inverse electron-demand Diels-Alder (iEDDA) reactions. Applications include:
Q. How does the PEG4 spacer influence the reagent’s performance?
The PEG4 spacer enhances water solubility, reduces steric hindrance during conjugation, and minimizes aggregation in biological systems. Shorter PEG chains (e.g., PEG2 vs. PEG4) may compromise solubility, while longer chains could alter pharmacokinetics . Experimental optimization is required based on the target molecule’s size and hydrophobicity.
Advanced Research Questions
Q. How can reaction efficiency be optimized when conjugating this compound to thiol-containing biomolecules?
- pH Control : Maleimide-thiol reactions are most efficient at pH 6.5–7.4. Avoid alkaline conditions (>pH 8) to prevent maleimide hydrolysis .
- Molar Ratio : Use a 1.2–1.5 molar excess of this compound over the biomolecule to ensure complete conjugation while minimizing side reactions .
- Purification : Remove unreacted reagent via size-exclusion chromatography or dialysis. Validate conjugation efficiency using SDS-PAGE, HPLC, or mass spectrometry .
Q. What experimental strategies address instability of the maleimide group in aqueous buffers?
Maleimide hydrolysis is a common challenge. Mitigation approaches include:
Q. How can researchers resolve contradictions in reported reaction kinetics between tetrazine and TCO?
Reaction kinetics depend on tetrazine substituents (methyl vs. phenyl) and TCO strain. For this compound:
- Confirm second-order rate constants () in the target solvent (e.g., in aqueous buffers).
- Use stopped-flow spectroscopy or fluorescence quenching assays to measure real-time kinetics under experimental conditions .
Q. What are critical considerations for designing in vivo studies using this compound conjugates?
- Biodistribution : PEG length impacts renal clearance vs. prolonged circulation. For imaging, shorter PEGs (e.g., PEG4) enhance renal excretion, reducing background noise .
- Stability : Validate conjugate stability in serum via incubation assays (e.g., 24–48 hours at 37°C) to rule out premature cleavage .
- Toxicity : Monitor off-target effects from residual maleimide or tetrazine reactivity using control groups with non-reactive analogs.
Methodological Challenges and Solutions
Q. How to troubleshoot low yield in TCO-tetrazine ligation?
- Competing Reactions : Ensure TCO is free of competing functional groups (e.g., amines or thiols).
- Stoichiometry : Use a 2–3× molar excess of TCO over tetrazine to drive the reaction to completion .
- Analytical Validation : Employ LC-MS or fluorescence-based assays to quantify unreacted tetrazine .
Q. What are best practices for characterizing this compound conjugates?
- Structural Confirmation : Use H-NMR (for PEG spacer integrity) and MALDI-TOF (for molecular weight shifts post-conjugation) .
- Functional Assays : Validate bioorthogonal reactivity via fluorescence quenching (tetrazine-TCO) or thiol-specific probes (e.g., Ellman’s reagent) .
Data Interpretation and Contradictions
Q. Why do studies report conflicting results on PEG spacer length effects?
Discrepancies arise from differences in:
Q. How to address inconsistencies in maleimide-thiol conjugation efficiency across publications?
Variables include:
- Thiol Accessibility : Reduce disulfide bonds (e.g., with TCEP) to maximize free thiol availability.
- Buffer Composition : Avoid amines (e.g., Tris) that compete with maleimide .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
